9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate is a complex organic compound that features a purine base attached to a naphthalene moiety via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Thioether Formation: The naphthalene moiety is introduced via a thioether linkage. This step often involves the reaction of a naphthalene thiol with a halogenated purine derivative under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogen atoms on the purine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate is not fully understood but is believed to involve interactions with specific enzymes or receptors due to its purine base. The thioether linkage and naphthalene moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-(phenylthio)-9H-purin-9-yl)acetate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Ethyl 2-(6-(methylthio)-9H-purin-9-yl)acetate: Similar structure but with a methyl group instead of a naphthalene moiety.
Uniqueness
Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate is unique due to the presence of the naphthalene moiety, which may impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
CAS No. |
646509-78-6 |
---|---|
Molecular Formula |
C19H16N4O2S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-(6-naphthalen-2-ylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C19H16N4O2S/c1-2-25-16(24)10-23-12-22-17-18(23)20-11-21-19(17)26-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,11-12H,2,10H2,1H3 |
InChI Key |
YLBMRKRBUARCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.